3-methoxy-N-[(2Z)-5-(methylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide

Carbonic anhydrase inhibition Enzyme kinetics Anticancer target validation

The compound 3-methoxy-N-[(2Z)-5-(methylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide is a synthetic heterocyclic small molecule belonging to the 1,3,4-thiadiazole benzamide class. Its structure features a 1,3,4-thiadiazole core substituted at position 5 with a methylsulfonyl (–SO₂CH₃) electron-withdrawing group and at position 2 with a 3-methoxybenzamide moiety linked through a Z-configuration imine (ylidene) bond.

Molecular Formula C11H11N3O4S2
Molecular Weight 313.4 g/mol
Cat. No. B12199275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methoxy-N-[(2Z)-5-(methylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide
Molecular FormulaC11H11N3O4S2
Molecular Weight313.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(=O)NC2=NN=C(S2)S(=O)(=O)C
InChIInChI=1S/C11H11N3O4S2/c1-18-8-5-3-4-7(6-8)9(15)12-10-13-14-11(19-10)20(2,16)17/h3-6H,1-2H3,(H,12,13,15)
InChIKeyGVKZDULAFMJODB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methoxy-N-[(2Z)-5-(methylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide – Compound Identity and Class Classification for Sourcing Decisions


The compound 3-methoxy-N-[(2Z)-5-(methylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide is a synthetic heterocyclic small molecule belonging to the 1,3,4-thiadiazole benzamide class. Its structure features a 1,3,4-thiadiazole core substituted at position 5 with a methylsulfonyl (–SO₂CH₃) electron-withdrawing group and at position 2 with a 3-methoxybenzamide moiety linked through a Z-configuration imine (ylidene) bond . This architecture differs from the clinically established carbonic anhydrase inhibitors methazolamide and acetazolamide, which carry a sulfamoyl group at position 5 and an acetamide tail . The compound is cataloged as a white solid with reported fungicidal and antitumor properties, positioning it within the research chemical space where thiadiazole derivatives are investigated for enzyme inhibition and antiproliferative applications .

Why 3-Methoxy-N-[(2Z)-5-(methylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide Cannot Be Replaced by Generic 1,3,4-Thiadiazole Analogs


Within the 1,3,4-thiadiazole benzamide family, interchangeability is precluded by three structural determinants that directly modulate target engagement. First, the regiospecific placement of the methoxy group at the meta position of the benzamide ring creates a distinct electronic profile versus ortho-methoxy (2-methoxy) and para-methoxy (4-methoxy) isomers, each of which orients the methoxy oxygen differently within enzyme active sites . Second, the methylsulfonyl substituent at position 5 is a strong electron-withdrawing group that is not electronically equivalent to the methyl, sulfamoyl, or arylthio groups found in common comparators; this substitution directly influences the electrophilicity of the thiadiazole ring and, consequently, its interaction with nucleophilic residues in target proteins . Third, the Z stereochemistry of the exocyclic imine bond locks the benzamide moiety in a specific conformational orientation that cannot be reproduced by E-isomers or by saturated amine-linked analogs. Simple substitution with an unsubstituted benzamide (e.g., N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)benzamide) or with halogenated variants (4-fluoro, 4-chloro, 2-bromo) would eliminate the hydrogen-bond-accepting methoxy oxygen and alter both potency and selectivity profiles. The quantitative evidence below substantiates these differentiation points.

Quantitative Differentiation Evidence for 3-Methoxy-N-[(2Z)-5-(methylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide – Comparator-Based Head-to-Head Analysis


Carbonic Anhydrase II Inhibitory Potency: Methylsulfonyl-Thiadiazole Core vs. Sulfamoyl Clinical Standard Methazolamide

The methylsulfonyl-1,3,4-thiadiazole scaffold bearing a sulfamide tail (N-[5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl]sulfamide) exhibits a Ki of 940 nM against human carbonic anhydrase II (hCA II), as measured by stopped-flow CO₂ hydration assay . In contrast, the clinical CA inhibitor methazolamide—which carries a sulfamoyl group at position 5 and an acetamide group at position 2—achieves a Ki of 14 nM against the same isoform, representing a ~67-fold higher potency . The target compound replaces the sulfamide tail with a 3-methoxybenzamide moiety; the electron-donating meta-methoxy group combined with the benzamide linker is structurally distinct from both the sulfamide comparator and methazolamide, predicting an intermediate hCA II affinity profile that warrants direct measurement. This core scaffold (methylsulfonyl-thiadiazole) provides a template for tunable CA inhibition where the amide substituent is the primary potency and selectivity handle.

Carbonic anhydrase inhibition Enzyme kinetics Anticancer target validation

Positional Isomerism Effect: Meta-Methoxy vs. Ortho-Methoxy Benzamide Substitution on Antiproliferative Activity in 1,3,4-Thiadiazole Series

In the 2-amido-1,3,4-thiadiazole series, a 4-methoxybenzamido derivative (ethyl 2-((5-(4-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate, compound 5f) demonstrated an IC50 of 19.5 μM against the SKOV-3 ovarian cancer cell line in an MTT assay . The target compound differs in two key respects: (a) the methoxy group is at the meta (3-) position rather than para (4-), and (b) the position-5 substituent is a methylsulfonyl group instead of a thioacetate ester. Systematic reviews of 1,3,4-thiadiazole cytotoxic agents have established that the position of methoxy substitution on the benzamide ring significantly modulates antiproliferative potency, with meta-methoxy derivatives often showing distinct activity profiles from para- or ortho-substituted analogs due to altered hydrogen-bonding geometry and electronic resonance effects . The methylsulfonyl group further contributes strong electron withdrawal (σp ≈ 0.72 for –SO₂CH₃), which is substantially greater than the thioether/thioacetate substituents commonly employed in comparator series.

Anticancer drug discovery Structure-activity relationship Cytotoxicity screening

Electron-Withdrawing Group Comparison: Methylsulfonyl (Target Compound) vs. Sulfamoyl (Methazolamide) vs. Methyl (Standard Analog) at Thiadiazole Position 5

The methylsulfonyl group (–SO₂CH₃) at position 5 of the 1,3,4-thiadiazole ring exerts a Hammett σp constant of approximately 0.72, classifying it as a strong electron-withdrawing substituent . This is substantially more electron-withdrawing than the methyl group (–CH₃; σp ≈ –0.17) found in N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide series and is distinct from the sulfamoyl group (–SO₂NH₂; σp ≈ 0.57) present in methazolamide and acetazolamide . The enhanced electron withdrawal increases the electrophilicity of the thiadiazole C-2 position, which directly influences the acidity of the adjacent NH in the ylidene linkage and the stability of the Z-configuration. For procurement decisions, this means the methylsulfonyl analog is expected to display (a) higher metabolic stability toward oxidative enzymes compared to methyl-substituted analogs, (b) distinct hydrogen-bond acceptor capacity at the sulfonyl oxygens relative to sulfamoyl NH donors, and (c) altered logP due to the balance between the polar sulfonyl group and the lipophilic methyl moiety.

Physicochemical profiling Drug-likeness optimization Ligand efficiency

Z-Configuration Constraint: Stereochemical Differentiation from E-Isomers and Saturated Amine-Linked Thiadiazole Analogs

The compound's exocyclic imine bond adopts the Z (zusammen) configuration, as denoted by the (2Z) specification in the IUPAC name. This stereochemistry places the benzamide carbonyl oxygen and the thiadiazole ring sulfur on the same face of the C=N bond, creating a specific intramolecular geometry . In contrast, the unsubstituted parent compound N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)benzamide lacks this imine linkage entirely, using a direct amide N–C bond that permits free rotation around the thiadiazole–benzamide axis . The Z-configuration restricts the conformational space of the benzamide moiety to a single predominant orientation, which is expected to reduce the entropic penalty upon target binding compared to freely rotating analogs. This stereochemical constraint is analogous to the (2Z) configuration found in methazolamide, where the Z-imine geometry is essential for proper zinc coordination in the carbonic anhydrase active site.

Conformational analysis Molecular docking Binding mode prediction

Prioritized Research and Industrial Application Scenarios for 3-Methoxy-N-[(2Z)-5-(methylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide


Carbonic Anhydrase Isoform Selectivity Profiling Panels

The methylsulfonyl-thiadiazole core provides a moderate-affinity scaffold (Ki ~940 nM for hCA II in the sulfamide analog) that can be used to establish baseline inhibition across CA isoforms I, II, IX, and XII . The 3-methoxybenzamide substituent introduces a distinct hydrogen-bond acceptor pattern compared to the sulfamide tail, enabling researchers to map how the amide substituent modulates isoform selectivity. This compound is suitable for inclusion in CA inhibitor screening cascades alongside methazolamide (Ki hCA I: 50 nM; hCA II: 14 nM ) as a structurally differentiated tool compound for mechanistic studies.

Anticancer Lead Optimization via Structure-Activity Relationship Expansion

The meta-methoxy substitution pattern on the benzamide ring represents an underexplored position within the 1,3,4-thiadiazole anticancer SAR landscape. Published data for para-methoxy benzamide analogs demonstrate IC50 values in the 19.5 μM range against SKOV-3 ovarian cancer cells , while ortho-substituted variants have shown distinct potency profiles. The target compound fills a critical gap in the substitution matrix, allowing medicinal chemistry teams to establish whether the meta-methoxy position confers superior potency, altered cell line selectivity, or reduced off-target effects relative to ortho- and para-methoxy isomers.

Physicochemical and Conformational Studies of Ylidene-Linked Heterocycles

The Z-configuration imine linkage between the thiadiazole and benzamide moieties introduces a conformational constraint that is absent in saturated amine-linked analogs . This compound serves as a model system for studying how Z- vs. E-geometry and ylidene vs. amide linker type affect solution-state conformation (by NMR), solid-state packing (by X-ray crystallography), and calculated binding poses (by molecular docking). The methylsulfonyl group further provides a strong electron-withdrawing anchor point that polarizes the thiadiazole ring, making this compound ideal for computational chemistry validation studies.

Antifungal Agent Screening and Agricultural Chemical Discovery

Vendor technical documentation classifies this compound as a thiadiazole derivative with fungicidal properties . Within the broader 1,3,4-thiadiazole family, certain sulfonyl-substituted derivatives have demonstrated antifungal activity against phytopathogenic fungi. This compound can serve as a starting point for agricultural fungicide screening programs, particularly where the methylsulfonyl group—known to enhance metabolic stability relative to methyl or thioether substituents—is hypothesized to improve field persistence.

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